molecular formula C5H6N2O4 B147037 5-Hydantoinacetic acid CAS No. 5427-26-9

5-Hydantoinacetic acid

Cat. No. B147037
CAS RN: 5427-26-9
M. Wt: 158.11 g/mol
InChI Key: DQQLZADYSWBCOX-UHFFFAOYSA-N
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Description

5-Hydantoinacetic acid is a derivative of hydantoin, which is a compound that has garnered interest due to its role in the production of optically pure amino acids. Hydantoins and their derivatives are key intermediates in the enzymatic production of D- and L-amino acids, which are valuable in pharmaceutical and biotechnological applications .

Synthesis Analysis

The synthesis of 5-Hydantoinacetic acid and its derivatives involves the cyclization of amino acid amides. For instance, 3,5-disubstituted hydantoin derivatives were prepared by base-induced cyclization of N-(1-benzotriazolecarbonyl)-L- and D-amino acid amides . The enzymatic synthesis can also be achieved using microbial enzymes such as hydantoinases, which catalyze the ring cleavage of hydantoins to produce amino acids .

Molecular Structure Analysis

Hydantoin derivatives like 5-Hydantoinacetic acid have a core structure of imidazolidinedione, which can be substituted at the 3 and 5 positions to produce various derivatives with different properties and activities . The molecular structure of these compounds is crucial for their biological activity and their interaction with enzymes such as hydantoinases and racemases .

Chemical Reactions Analysis

Hydantoin derivatives undergo enzymatic reactions involving hydantoinases and racemases. Hydantoin racemase, for example, is involved in the conversion of D,L-5-monosubstituted hydantoins to optically pure D-amino acids . Hydantoinases catalyze the reversible hydrolytic ring cleavage of hydantoins, leading to the production of amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydantoin derivatives are influenced by their molecular structure. For example, the hydantoinase enzyme from Agrobacterium species has been characterized to prefer substrates with aromatic substituents, and its activity can be inhibited by certain analogs . The optimal conditions for hydantoin racemase activity were found to be pH 7.5 and 55 degrees Celsius, with enzyme activity being affected by the presence of certain metal ions .

Scientific Research Applications

Antiviral and Antitumoral Activity

5-Hydantoinacetic acid derivatives have been investigated for their potential antiviral and antitumoral activities. A study by Rajić et al. (2006) synthesized 3,5-disubstituted hydantoin derivatives and evaluated their cytostatic and antiviral activities. The study found that specific derivatives showed weak but selective inhibitory effects against vaccinia virus and inhibitory activity against various carcinoma cell lines, including cervical and breast carcinoma (Rajić et al., 2006).

Synthesis of New Derivatives

The synthesis of new 5-hydantoinacetic acid derivatives has been explored for their potential anti-inflammatory and analgesic activities. Oh et al. (1989) described the preparation of new derivatives using the Bucherer-Berg method, indicating potential therapeutic applications (Oh et al., 1989).

Microwave-Assisted Synthesis

Lamiri et al. (2006) reported on the microwave-assisted synthesis of 5-alkylidene and 5-arylidenehydantoins under green chemistry conditions. This method is significant for the efficient production of these compounds, which are precursors for potentially bioactive molecules (Lamiri et al., 2006).

Conversion to L-Amino Acids

Research by Watabe et al. (1992) on Pseudomonas sp. strain NS671, which converts 5-substituted hydantoins to corresponding L-amino acids, has shown the importance of specific genes in this conversion. This work contributes to our understanding of amino acid synthesis and has potential applications in biotechnology (Watabe et al., 1992).

Enzymatic Production of Amino Acids

Hydantoinases are important enzymes used for producing optically pure d- and l-amino acids, with applications in biotechnology and pharmaceutical industries. Syldatk et al. (1999) explored the diversity and evolutionary relationship of these enzymes, providing insights for their use in industrial applications (Syldatk et al., 1999).

Safety And Hazards

5-Hydantoinacetic acid is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLZADYSWBCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875595
Record name (2,5-dioxoimidazolidin-4-yl)acetic acid
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydantoinacetic acid

CAS RN

5427-26-9
Record name 5-Hydantoinacetic acid
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Record name 2,5-Dioxo-1,3-diazolidin-4-ylacetic acid
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Record name 5-Hydantoinacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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